4-Bromo-6-chloro-N-methylpyridazin-3-amine
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Overview
Description
4-Bromo-6-chloro-N-methylpyridazin-3-amine is an organic compound with the molecular formula C5H5BrClN3. It is a derivative of pyridazine, a six-membered heterocyclic ring containing two nitrogen atoms at positions 1 and 2.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-6-chloro-N-methylpyridazin-3-amine typically involves the halogenation of pyridazine derivatives. One common method includes the reaction of 4-bromo-6-chloropyridazin-3-amine with dimethylzinc using tetrakis(triphenylphosphine)palladium(0) as a catalyst in N,N-dimethylformamide solvent. The reaction conditions are usually mild, and the process is carried out at room temperature.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, stringent quality control measures are implemented to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-6-chloro-N-methylpyridazin-3-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide can be used.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide are commonly employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridazine derivatives, while coupling reactions can produce complex organic molecules with extended carbon chains .
Scientific Research Applications
4-Bromo-6-chloro-N-methylpyridazin-3-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Bromo-6-chloro-N-methylpyridazin-3-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
6-Chloro-4-methylpyridazin-3-amine: Another pyridazine derivative with similar chemical properties.
5-Bromo-6-chloro-pyrazin-2-amine: A related compound with a pyrazine ring instead of a pyridazine ring.
Uniqueness
4-Bromo-6-chloro-N-methylpyridazin-3-amine is unique due to its specific substitution pattern on the pyridazine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .
Properties
IUPAC Name |
4-bromo-6-chloro-N-methylpyridazin-3-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5BrClN3/c1-8-5-3(6)2-4(7)9-10-5/h2H,1H3,(H,8,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDRIRBNMXHXSAX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NN=C(C=C1Br)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5BrClN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.47 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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